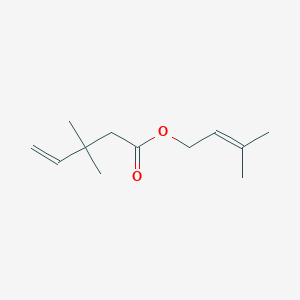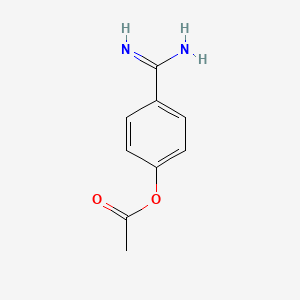
4-Carbamimidoylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamimidoylphenyl acetate typically involves the reaction of 4-aminobenzamidine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
4-Aminobenzamidine+Acetic Anhydride→4-Carbamimidoylphenyl acetate+Acetic Acid
The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration and dried under vacuum to obtain the final compound in a powdered form .
Chemical Reactions Analysis
Types of Reactions
4-Carbamimidoylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.
Aminolysis: Involves the use of primary or secondary amines.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 4-aminobenzamidine.
Aminolysis: Corresponding amides.
Reduction: 4-aminobenzamidine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Carbamimidoylphenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carbamimidoylphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and biochemical assays .
Comparison with Similar Compounds
4-Carbamimidoylphenyl acetate can be compared with other similar compounds, such as:
4-Carbamimidoylphenylamine: Similar structure but lacks the ester group.
4-Carbamimidoylphenylmethanol: Contains a hydroxyl group instead of an ester.
4-Carbamimidoylphenylacetic acid: Contains a carboxylic acid group instead of an ester.
The presence of the ester group in this compound makes it unique and suitable for specific reactions and applications .
Properties
CAS No. |
63502-78-3 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(4-carbamimidoylphenyl) acetate |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11) |
InChI Key |
NQZLCSPPVMENGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)
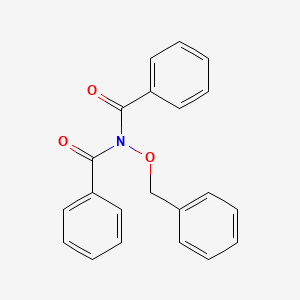
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
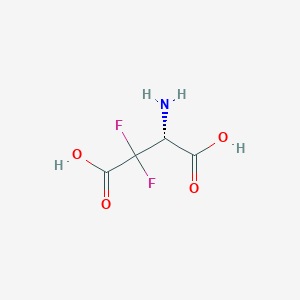
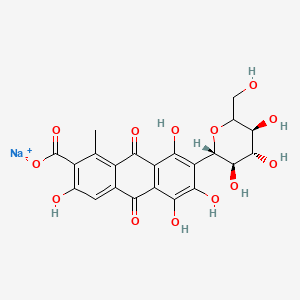
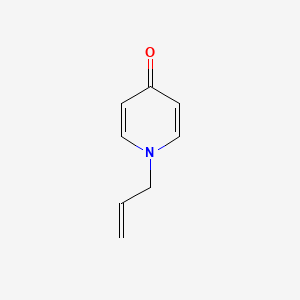
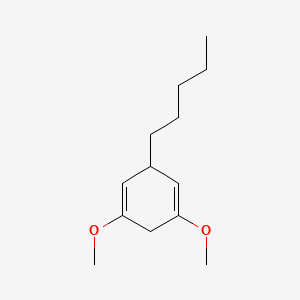
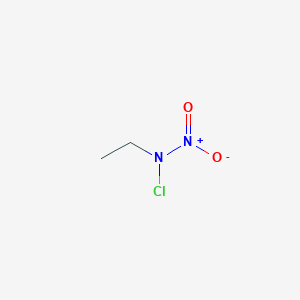
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
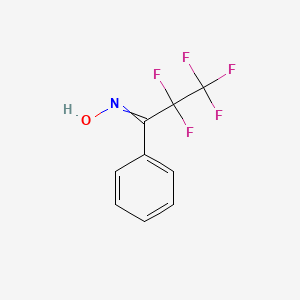

![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
